Vespertilin
Overview
Description
Vespertilin is a natural product isolated from Solanum vespertilio, a plant species known for its medicinal properties. It is a member of the bisnorcholanic lactones family and exhibits a variety of biological activities, including anticancer, antifungal, and bactericidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vespertilin typically involves the degradation of steroidal sapogenins and alkaloids, such as spirosolanes . One efficient synthetic route includes the oxidation of steroidal spirostanes or spirosolanes to intermediate 23-oxo derivatives, which are then converted to this compound via Barton’s procedure using sodium nitrite in the presence of boron trifluoride etherate in glacial acetic acid .
Industrial Production Methods
Industrial production of this compound is limited due to the complexity of its synthesis and the scarcity of natural sources. advancements in synthetic organic chemistry have made it possible to produce this compound and its derivatives in the laboratory setting .
Chemical Reactions Analysis
Types of Reactions
Vespertilin undergoes various chemical reactions, including glycosylation, oxidation, and reduction .
Common Reagents and Conditions
Major Products
The major products formed from these reactions include glycosides, oxidized derivatives, and reduced forms of this compound .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Exhibits significant cytotoxicity against a broad spectrum of cancer cells.
Medicine: Potential therapeutic agent for treating cancer, fungal infections, and bacterial infections.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of vespertilin involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to cellular receptors and enzymes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but it is known to interfere with the normal functioning of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Diosgenin: A steroidal sapogenin that serves as a precursor for the synthesis of steroid hormones.
Solanidine: An alkaloid with similar structural features and biological activities.
Uniqueness of Vespertilin
This compound is unique due to its potent biological activities and its ability to form glycosides with various disaccharide blocks, enhancing its cytotoxicity against cancer cells . Its structural complexity and diverse reactivity make it a valuable compound for scientific research and pharmaceutical development .
Properties
IUPAC Name |
(1S,2S,4S,7S,8R,9S,12S,13R,16S)-16-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-12-19-18(25-20(12)24)11-17-15-5-4-13-10-14(23)6-8-21(13,2)16(15)7-9-22(17,19)3/h4,12,14-19,23H,5-11H2,1-3H3/t12-,14-,15+,16-,17-,18-,19-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NROZBIHZZUIGDJ-VEVNUCLGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30954921 | |
Record name | 2-Hydroxy-4a,6a,7-trimethyl-1,2,3,4,4a,4b,5,6,6a,6b,7,9a,10,10a,10b,11-hexadecahydro-8H-naphtho[2',1':4,5]indeno[2,1-b]furan-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30954921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33282-87-0 | |
Record name | Vespertilin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033282870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-4a,6a,7-trimethyl-1,2,3,4,4a,4b,5,6,6a,6b,7,9a,10,10a,10b,11-hexadecahydro-8H-naphtho[2',1':4,5]indeno[2,1-b]furan-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30954921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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